

An In-depth Technical Guide to (Nitromethyl)benzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Nitromethyl)benzene

Cat. No.: B1293519

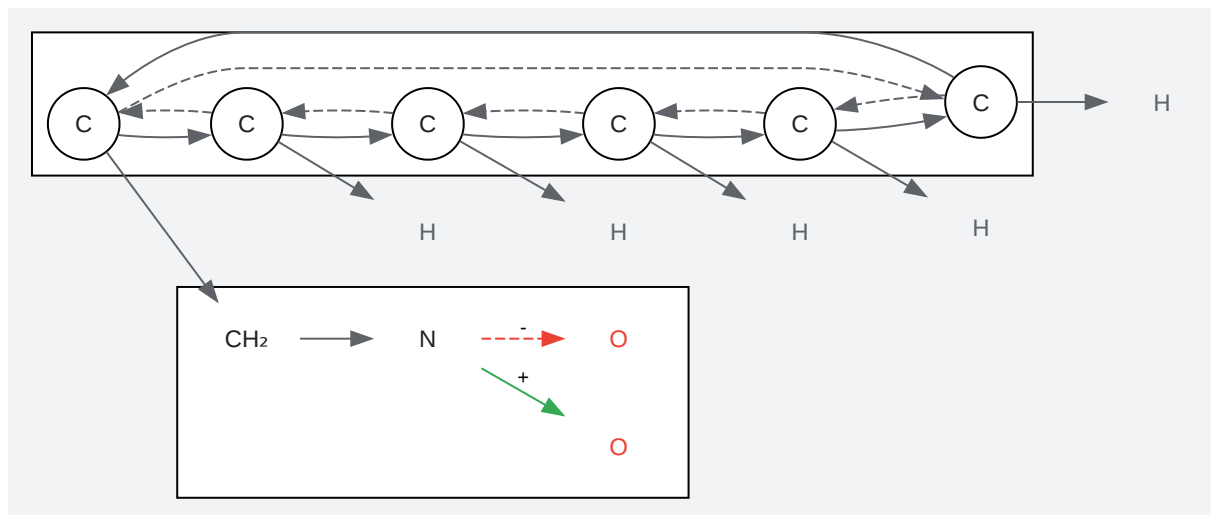
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This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **(Nitromethyl)benzene**, also known as phenylnitromethane or α -nitrotoluene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

(Nitromethyl)benzene is an aromatic nitro compound with the chemical formula $C_7H_7NO_2$.^[1]
^[2] Its structure consists of a benzene ring attached to a nitromethyl group ($-CH_2NO_2$).

DOT Script for the Chemical Structure of **(Nitromethyl)benzene**:



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Caption: Chemical structure of **(Nitromethyl)benzene**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(Nitromethyl)benzene
Synonyms	Phenylnitromethane, α -Nitrotoluene, Benzene, (nitromethyl)-
CAS Number	622-42-4
Molecular Formula	$C_7H_7NO_2$
Molecular Weight	137.14 g/mol [1][2]
InChI	InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
SMILES	<chem>C1=CC=C(C=C1)C--INVALID-LINK--[O-]</chem>

Physicochemical Properties

The physicochemical properties of **(Nitromethyl)benzene** are summarized in the table below.

Table 2: Physicochemical Properties of **(Nitromethyl)benzene**

Property	Value	Reference
Melting Point	Not available	
Boiling Point	90-92 °C at 3 mmHg	[1]
Density	Not available	
Solubility	Not available	
pKa	Not available	
LogP	Not available	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **(Nitromethyl)benzene**.

Table 3: Spectroscopic Data for **(Nitromethyl)benzene**

Spectrum Type	Peak Positions / Notes	Reference
¹ H NMR	Data not explicitly detailed in search results.	
¹³ C NMR	Data available in databases, specific shifts not detailed.	[2]
Infrared (IR)	Data not explicitly detailed in search results.	
Mass Spectrometry (MS)	Key fragments (m/z) available in databases.	[2]

Reactivity and Synthesis

(Nitromethyl)benzene's reactivity is influenced by both the aromatic ring and the nitromethyl group. The nitromethyl group is electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution compared to toluene.

A common synthetic route to **(Nitromethyl)benzene** involves the reaction of a benzyl halide with a nitrite salt. Another reported method is the nitration of toluene, although this can lead to a mixture of isomers.

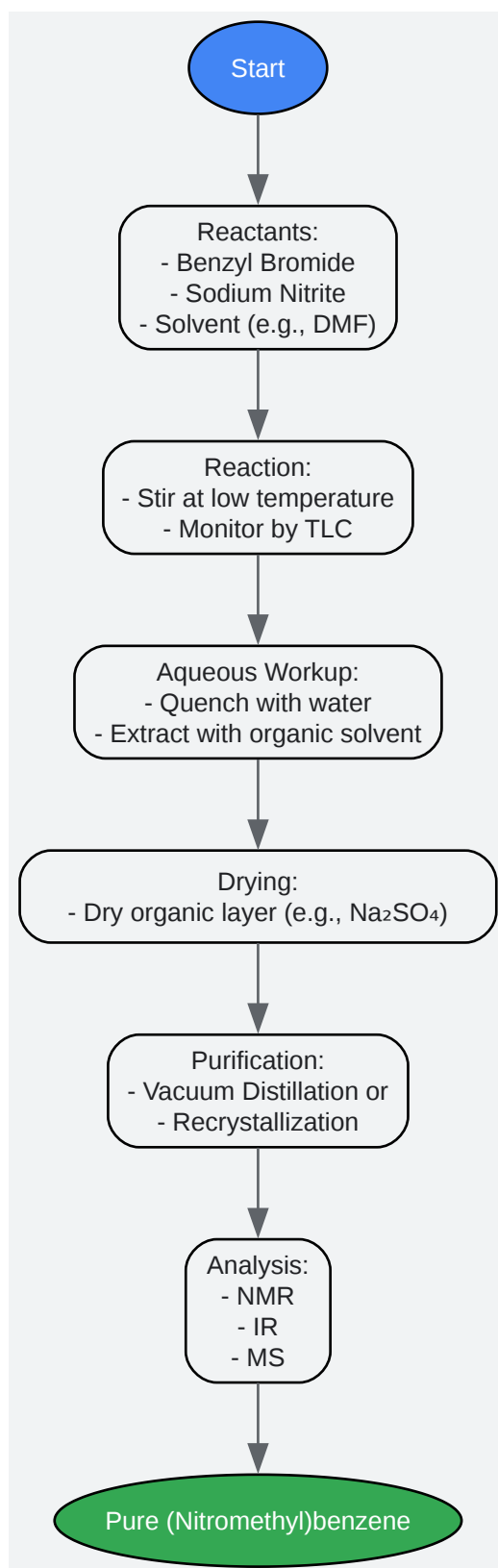
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(Nitromethyl)benzene** are provided below. These are representative procedures based on available literature.

Synthesis of **(Nitromethyl)benzene** from Benzyl Bromide

This protocol describes the synthesis of **(Nitromethyl)benzene** via nucleophilic substitution of benzyl bromide with sodium nitrite.

DOT Script for the Synthesis and Purification Workflow:



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Caption: Workflow for the synthesis and purification of **(Nitromethyl)benzene**.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl bromide in a suitable solvent such as dimethylformamide (DMF).
- **Addition of Nitrite:** Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise with vigorous stirring.
- **Reaction:** Allow the reaction to proceed at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like diethyl ether.
- **Washing:** Wash the organic layer sequentially with water and brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a small amount of the purified **(Nitromethyl)benzene** in a deuterated solvent (e.g., CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum. The expected signals would include a singlet for the benzylic protons ($-\text{CH}_2$) and multiplets for the aromatic protons.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum. Signals corresponding to the benzylic carbon and the aromatic carbons are expected.

5.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate IR cell.
- **Analysis:** Record the IR spectrum. Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and the aromatic ring are expected.

5.2.3. Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
- **Ionization:** Use a suitable ionization technique, such as electron ionization (EI).
- **Analysis:** Record the mass spectrum to determine the molecular ion peak and the fragmentation pattern, which can be used for structural confirmation.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available scientific literature specifically detailing the biological activities, mechanism of action, or involvement in signaling pathways of **(Nitromethyl)benzene**. Studies on related compounds such as benzene and nitrobenzene have shown various toxicological effects, including hematotoxicity and potential carcinogenicity, which are often linked to their metabolic activation and interaction with cellular macromolecules. However, it is crucial to note that these findings cannot be directly extrapolated to **(Nitromethyl)benzene** without specific experimental evidence. Further research is required to elucidate any potential biological effects of **(Nitromethyl)benzene**.

Safety Information

(Nitromethyl)benzene is classified as toxic if swallowed.^{[1][2]} Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (Nitromethyl)benzene | C₇H₇NO₂ | CID 69321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Nitromethyl)benzene: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293519#nitromethyl-benzene-chemical-properties-and-structure]

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